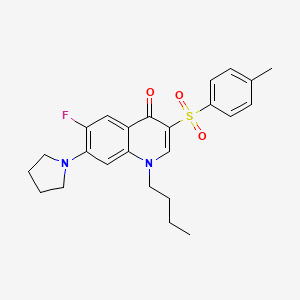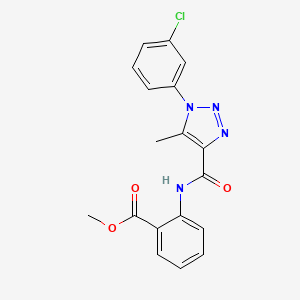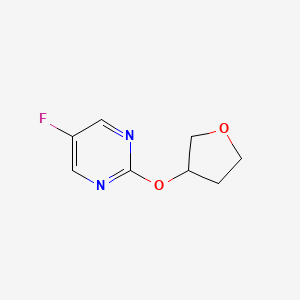
1-Cyclopropylcyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopropylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 1236076-63-3 . It has a molecular weight of 110.16 and its IUPAC name is [1,1’-bi(cyclopropane)]-1-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Cyclopropylcyclopropane-1-carbaldehyde” is 1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Prins-Type Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran Synthesis
Researchers have developed a TiX4-mediated Prins-type cyclization technique using cyclopropane carbaldehydes. This process allows for the highly stereoselective construction of strained hexahydrooxonines and bicyclic octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthesizing complex molecular architectures (Kumar, Dey, & Banerjee, 2018).
Ring-Opening Reactions for Chalcogenation
The treatment of meso-cyclopropyl carbaldehydes with organocatalysts and chalcogenyl chlorides leads to regio-, diastereo-, and enantioselective 1,3-chlorochalcogenated products. This showcases the application in achieving highly selective transformations that introduce adjacent stereocenters into the cyclopropane framework (Wallbaum, Garve, Jones, & Werz, 2016).
Photochemistry for Cycloalkanecarbaldehyde Transformation
The study of the photochemistry of cyclopropanecarbaldehyde revealed that irradiation leads to hydrogen abstraction and the formation of various photoproducts, providing insights into the photoreduction processes of cycloalkanecarbaldehydes. This research highlights the potential of photochemical methods in manipulating cyclopropane derivatives for the synthesis of complex molecules (Funke & Cerfontain, 1976).
Applications in Stereoselective Synthesis
The development of methods for the synthesis of cyclopropyl alcohol boronate esters and their subsequent transformations underscores the utility of cyclopropyl carbaldehydes in stereoselective organic synthesis. These compounds serve as valuable building blocks for creating molecules with multiple stereocenters, highlighting the role of cyclopropane derivatives in constructing complex chiral structures (Hussain et al., 2009).
Cycloaddition Reagents for Cyclopropane and Epoxide Synthesis
Diamidocarbenes have been identified as versatile reagents for the synthesis of cyclopropanes and epoxides through [2+1] cycloaddition reactions. These reactions are both rapid and thermally reversible, showcasing the potential for dynamic covalent chemistry applications and the synthesis of linear carboxylic acids from cyclopropane derivatives (Moerdyk & Bielawski, 2012).
Eigenschaften
IUPAC Name |
1-cyclopropylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIBEEUNIVYPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)

![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)




![4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2643040.png)
![N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2643041.png)



![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)